molecular formula C11H16ClF2N5 B12219712 1-(difluoromethyl)-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

1-(difluoromethyl)-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12219712
M. Wt: 291.73 g/mol
InChI Key: VCSNQGLUROHRCU-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a compound that features a difluoromethyl group attached to a pyrazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the difluoromethyl group can significantly influence the compound’s chemical properties, making it a valuable subject for research and development.

Preparation Methods

The synthesis of 1-(difluoromethyl)-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the difluoromethylation of heterocycles via a radical process . This method is advantageous due to its ability to functionalize diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients. The synthetic route generally includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones.

    Introduction of the difluoromethyl group: This step involves the use of difluoromethylating agents under radical conditions.

    Final assembly: The final step includes the coupling of the difluoromethylated pyrazole with the propylpyrazol-3-ylmethylamine moiety.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(Difluoromethyl)-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing fluorine atoms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Difluoromethyl)-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride can be compared with other similar compounds, such as:

These compounds share the difluoromethyl group and pyrazole ring but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-2-6-17-9(3-5-15-17)8-14-10-4-7-18(16-10)11(12)13;/h3-5,7,11H,2,6,8H2,1H3,(H,14,16);1H

InChI Key

VCSNQGLUROHRCU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

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